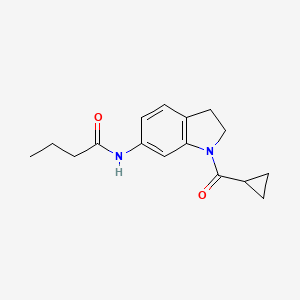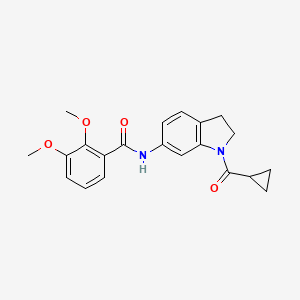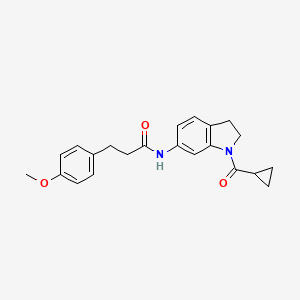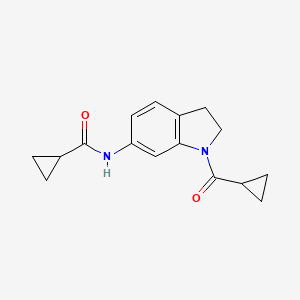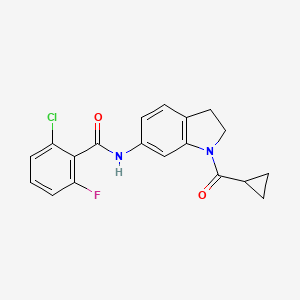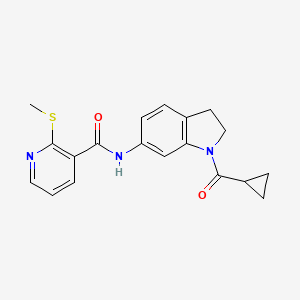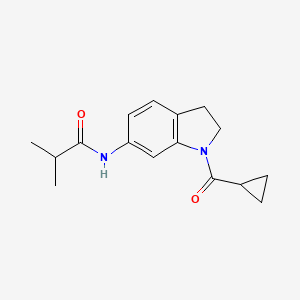
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide (CPA-IMP) is a compound that has been studied for its potential applications in scientific research and in the laboratory. CPA-IMP is a derivative of indole, an aromatic heterocyclic organic compound, and is known to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects that make it a useful tool for studying a variety of biological processes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been used to study the effects of oxidative stress, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have an anti-inflammatory effect, to reduce oxidative stress, and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide also has some limitations. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be toxic in high concentrations, so it must be handled with care.
Orientations Futures
The potential future directions for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide are numerous. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be further studied to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be used in the development of new drugs and therapies, as it has been found to have a number of potential therapeutic effects. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be studied to investigate its potential applications in other areas, such as in the field of nanotechnology.
Méthodes De Synthèse
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyclopropanecarboxylic acid with 2-methylpropan-1-amine to form a cyclopropyl amide. This is followed by the reaction of the cyclopropyl amide with indole-3-carboxaldehyde to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide. This method has been found to be an efficient and cost-effective way to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-6-5-11-7-8-18(14(11)9-13)16(20)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNYXIWAVRTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



